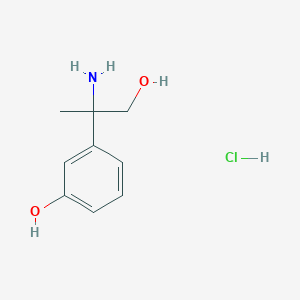

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

Description

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride (CAS No. 1803603-59-9) is an organic compound with the molecular formula C₉H₁₄ClNO₂, consisting of a meta-substituted phenol ring attached to an amino alcohol moiety. The hydrochloride salt enhances its solubility in aqueous environments. Key identifiers include:

- SMILES: CC(CO)(C1=CC(=CC=C1)O)N.Cl

- InChIKey: NDGQNHQZSMXHET-UHFFFAOYSA-N . This compound is utilized in research settings, particularly in medicinal chemistry, due to its structural resemblance to bioactive amino alcohols. Suppliers such as Toronto Research Chemicals and Ambeed, Inc. provide it for specialized applications .

Properties

IUPAC Name |

3-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-3-2-4-8(12)5-7;/h2-5,11-12H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPBQKFBKKVMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Phenolic Precursor

- The synthesis typically starts with a phenol derivative, which is selectively alkylated to introduce the propan-2-yl side chain.

According to a well-established method for related compounds, phenol is reacted with α-halo ketones (e.g., α-chloroacetone) in the presence of a base such as potassium carbonate and catalytic potassium iodide in dry acetone at elevated temperature (~60 °C) to yield 1-substituted phenoxypropan-2-one intermediates.

Reagents Conditions Outcome Phenol, KI (0.1 eq), K2CO3 (1.5 eq) Dry acetone, 60 °C, 4 h 1-phenoxypropan-2-one derivative (yield ~88%) This step achieves selective O-alkylation on the phenol ring.

Conversion to Amino Alcohol Side Chain

- The ketone group in the phenoxypropan-2-one intermediate is subsequently converted to the amino alcohol moiety.

- This transformation is often accomplished via reductive amination or catalytic hydrogenation of an imine intermediate.

For example, the intermediate amine can be obtained by hydrogenation of a nitro or imine precursor using palladium on carbon catalyst under hydrogen atmosphere (e.g., 15 atm H2, ethanol solvent, 12 hours).

Step Reagents/Catalyst Conditions Yield/Notes Reduction of imine/nitro Pd/C (10%), H2 (15 atm) Ethanol, room temp, 12 h Amino alcohol intermediate (yield ~73%) The amino alcohol thus formed corresponds to the 3-(2-amino-1-hydroxypropan-2-yl)phenol structure.

Formation of Hydrochloride Salt

- The free base amino alcohol is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent such as ethanol or ether.

- This salt formation enhances the compound’s stability and facilitates purification.

Detailed Preparation Data Table

| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenol | α-Chloroacetone, K2CO3, KI | Dry acetone, 60 °C, 4 h | 1-phenoxypropan-2-one intermediate | ~88 | Column chromatography purification |

| 2 | 1-phenoxypropan-2-one intermediate | Pd/C (10%), H2 (15 atm), ethanol | Room temp, 12 h | 3-(2-amino-1-hydroxypropan-2-yl)phenol (free base) | ~73 | Catalyst filtration and chromatography |

| 3 | Amino alcohol free base | HCl (g) or HCl in solvent | Room temp, stirring | 3-(2-amino-1-hydroxypropan-2-yl)phenol hydrochloride | Quantitative | Salt formation and crystallization |

Research Findings and Notes on Preparation

- The alkylation step is highly efficient with yields around 85-90%, and the reaction conditions are mild, favoring selective O-alkylation over C-alkylation.

- Reductive amination or hydrogenation to introduce the amino group is a critical step, with palladium on carbon being an effective catalyst for clean conversion without over-reduction or side reactions.

- Purification by flash chromatography is essential to isolate pure intermediates.

- The hydrochloride salt form is preferred for pharmaceutical or analytical applications due to improved solubility and stability.

- Solubility data and formulation methods (e.g., use of DMSO, PEG300, Tween 80, corn oil) are available for related phenol derivatives, providing guidance for in vivo or in vitro studies.

- No direct preparation methods were found in some patent literature for this exact compound, but related substituted phenyl compounds are prepared by analogous procedures involving O-alkylation and amination steps.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride serves as a valuable reagent. It can participate in various chemical reactions such as:

- Oxidation : Leading to the formation of quinones or other oxidized derivatives.

- Reduction : Converting the compound into its corresponding amine or alcohol derivatives.

- Substitution : Engaging in nucleophilic substitution reactions.

These reactions enable the synthesis of complex molecules that may exhibit enhanced pharmacological properties .

Biology

The compound's biological activity has been extensively studied, particularly concerning its interaction with adrenergic receptors. It acts as a sympathomimetic agent, primarily functioning on alpha-1 adrenergic receptors, which makes it useful in managing conditions like hypotension. Research indicates that it can lead to vasoconstriction and increased blood pressure through these interactions .

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Application Area |

|---|---|---|

| Sympathomimetic | Alpha-1 adrenergic receptor agonism | Treatment of hypotension |

| Enzyme Interaction | Modulation of neurotransmitter systems | Neurological disorders |

Medicine

In medical research, 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is being investigated for its potential therapeutic properties. Its role as a precursor for drug development is significant due to its unique structural characteristics that allow it to interact with various biological targets .

Case Study: Therapeutic Applications

A study examining the effects of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride on cardiovascular health found that it effectively increased vascular resistance in animal models, suggesting potential for developing new treatments for hypotension . Further investigations are needed to explore its efficacy and safety in human subjects.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in various sectors, including pharmaceuticals and nutraceuticals. The ability to modify its structure through chemical reactions opens avenues for creating tailored compounds with specific functional properties .

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular functions. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

4-(2-Amino-1-hydroxypropan-2-yl)phenol Hydrochloride

- Molecular Formula: C₉H₁₄ClNO₂ (identical to the target compound).

- Key Difference : The hydroxyl group is at the 4-position (para) instead of the 3-position (meta).

- Implications: Positional isomerism may alter receptor binding affinity or metabolic stability.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- Molecular Formula: C₈H₁₂ClNO₂.

- Key Features : A catechol (3,4-dihydroxyphenyl) group and ethylamine side chain.

- Pharmacological Role: Dopamine is a critical neurotransmitter in the central nervous system (CNS). The absence of the amino alcohol chain in dopamine distinguishes its mechanism of action from the target compound .

Substituent Effects on Bioactivity and Physicochemical Properties

Electron-Withdrawing and Electron-Donating Groups

- 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS 2060024-73-7): Molecular Formula: C₉H₁₂ClN₂O₃. Substituent: A nitro group at the 3-position of the phenyl ring. Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This may decrease solubility in polar solvents but enhance stability against oxidative metabolism. Applications include use as a synthetic intermediate in nitrated drug candidates .

- (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS 1951425-23-2): Molecular Formula: C₉H₁₃ClFNO. Substituents: Fluorine and methyl groups at the 3- and 2-positions, respectively. Impact: Fluorine increases lipophilicity and metabolic stability, while the methyl group introduces steric hindrance. Such modifications are common in CNS-targeting drugs to improve blood-brain barrier penetration .

Pharmacological and Physicochemical Comparison

Physicochemical Properties

- Solubility: Hydrochloride salts of amino alcohols, including the target compound, are generally water-soluble due to ionic interactions. However, substituents like nitro groups (e.g., in CAS 2060024-73-7) reduce polarity, limiting aqueous solubility .

- Lipophilicity : Fluorinated analogs (e.g., CAS 1951425-23-2) exhibit higher logP values, enhancing membrane permeability .

Biological Activity

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride, a compound with the molecular formula C9H14ClNO and a molecular weight of approximately 203.67 g/mol, is recognized for its significant biological activities, particularly its interaction with adrenergic receptors. This article explores its biological activity, mechanisms, and potential therapeutic applications through a detailed examination of research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a hydroxy group attached to a propan-2-yl chain. Its unique structure contributes to its biological properties and pharmacological potential. The compound primarily acts as a sympathomimetic agent, particularly influencing alpha-1 adrenergic receptors, which are crucial in regulating vascular tone and blood pressure.

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride exhibits several biological activities:

- Vasoconstriction : It functions as a vasoconstrictor by selectively binding to alpha-1 adrenergic receptors, leading to increased vascular resistance and elevated blood pressure. This property is particularly useful in clinical settings for managing hypotension.

- Neurotransmitter Modulation : Preliminary studies suggest potential roles in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride:

| Biological Activity | Description | References |

|---|---|---|

| Vasoconstriction | Increases vascular resistance through alpha-1 adrenergic receptor activation | |

| Sympathomimetic Effects | Mimics sympathetic nervous system activity, useful in hypotension treatment | |

| Antioxidant Properties | Exhibits free radical scavenging activity, potentially protecting against oxidative stress | |

| Neurotransmitter Interaction | Possible modulation of neurotransmitter pathways, relevant for neurological conditions |

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride:

- Adrenergic Receptor Binding : A study demonstrated that the compound selectively binds to alpha-1 adrenergic receptors, leading to significant vasoconstriction in animal models. This finding supports its therapeutic use in managing low blood pressure conditions.

- Antioxidant Activity : Research has shown that the compound can scavenge free radicals effectively. This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.

- Neuropharmacological Studies : Investigations into the modulation of neurotransmitter systems indicated that 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride might influence neurotransmitter release or receptor sensitivity, paving the way for further exploration in treating neurological disorders.

Comparison with Similar Compounds

The following table compares 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-(2-Amino-1-hydroxypropan-2-yl)phenol | Similar amino and hydroxy groups | Different positional isomer affecting receptor binding |

| 3-(4-Hydroxyphenyl)-L-alanine | Contains a phenolic hydroxyl and amino group | Exhibits distinct biological roles as neurotransmitter |

| 3-Amino-4-hydroxyphenylacetone | Acetone side chain instead of propan-2-yl | Altered pharmacokinetics due to structural differences |

The uniqueness of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride lies in its specific receptor affinity and resultant pharmacological profile, distinguishing it from these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride with high purity?

- Methodological Answer :

- Step 1 : Utilize phthalimide-based intermediates to protect the amino group during synthesis, as described for structurally similar aminochloropropanes .

- Step 2 : Purify the crude product via recrystallization in ethanol/water mixtures to remove unreacted starting materials.

- Step 3 : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis.

- Key Considerations : Monitor reaction pH to avoid premature deprotection of the amino group.

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

- Methodological Answer :

- Step 1 : Grow single crystals by vapor diffusion in methanol/ethyl acetate.

- Step 2 : Collect diffraction data using synchrotron radiation (λ = 0.71073 Å) and refine the structure with SHELXL for small-molecule crystallography .

- Step 3 : Validate chiral centers using Flack parameters and electron density maps.

- Reference Data : Similar stereochemical analyses were applied to cyclohexanol derivatives in pharmacological studies .

Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.

- Step 2 : Use LC-MS to identify degradation products (e.g., oxidation at the hydroxyl group).

- Step 3 : Compare results to structurally related compounds, such as 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, which showed pH-dependent hydrolysis .

Advanced Research Questions

Q. How do stereochemical variations in the compound impact its binding affinity to serotonin receptors (e.g., 5-HT1A, 5-HT2A)?

- Methodological Answer :

- Step 1 : Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Step 2 : Perform radioligand binding assays with transfected HEK293 cells expressing human 5-HT receptors.

- Step 3 : Compare results to pharmacological data for (1R,2R)-stereoisomers of cyclohexanol derivatives, which showed selective 5-HT receptor modulation .

- Data Contradiction Note : Discrepancies in IC50 values between studies may arise from differences in cell lines or assay conditions. Validate using functional assays (e.g., cAMP accumulation).

Q. What strategies mitigate racemization during synthesis or storage?

- Methodological Answer :

- Strategy 1 : Conduct reactions at low temperatures (0–5°C) to minimize base-catalyzed racemization, as demonstrated in aminochloropropane synthesis .

- Strategy 2 : Store the compound in anhydrous, oxygen-free environments (argon atmosphere) at -20°C.

- Strategy 3 : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to track enantiomeric excess during storage.

Q. How can researchers resolve conflicting data on the compound’s metabolic pathways?

- Methodological Answer :

- Step 1 : Perform in vitro metabolism assays with human liver microsomes (HLMs) and identify metabolites via LC-HRMS.

- Step 2 : Cross-validate findings with in vivo studies in rodent models, comparing urinary and plasma metabolite profiles.

- Step 3 : Reference methodologies from studies on phenylephrine derivatives, which employed isotopically labeled analogs to trace metabolic pathways .

Data Contradiction Analysis Framework

- Example Scenario : Discrepant reports on 5-HT2A receptor antagonism vs. partial agonism.

- Validation Steps :

Replicate assays using identical receptor constructs and buffer conditions.

Use orthogonal methods (e.g., calcium flux assays vs. β-arrestin recruitment).

Compare results to structurally validated compounds, such as (1R,2R)-O-desmethyl tramadol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.